Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate
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Overview
Description
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system attached to a butanedioate moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate typically involves the reaction of a purine derivative with a butanedioate ester. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with diethyl butanedioate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The purine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying purine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The sulfanyl linkage and ester groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(5H-purin-6-ylsulfanyl)butanedioate
- 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride
- 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines
Uniqueness
Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is unique due to its specific structural features, such as the sulfanyl linkage and the butanedioate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91141-73-0 |
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Molecular Formula |
C13H16N4O4S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate |
InChI |
InChI=1S/C13H16N4O4S/c1-3-20-9(18)5-8(13(19)21-4-2)22-12-10-11(15-6-14-10)16-7-17-12/h6-8H,3-5H2,1-2H3,(H,14,15,16,17) |
InChI Key |
RPDXWFKAPCHMHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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